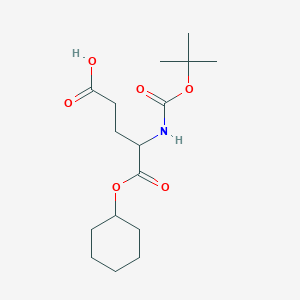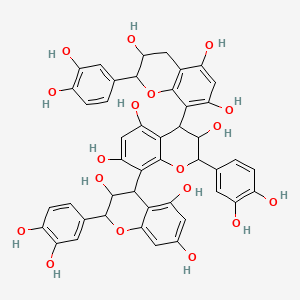
Boc-(S)-butyl-L-Cys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-butyl-L-Cys, also known as tert-butyloxycarbonyl-(S)-butyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in organic synthesis and peptide chemistry as a protected form of cysteine. The Boc group, or tert-butyloxycarbonyl group, is used to protect the amino group of cysteine during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-butyl-L-Cys typically involves the protection of the amino group of cysteine using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions are generally mild, and the Boc group is added to the amino group of cysteine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-butyl-L-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Free amino groups
Scientific Research Applications
Boc-(S)-butyl-L-Cys has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protected form of cysteine in various organic synthesis reactions.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Boc-(S)-butyl-L-Cys primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group of cysteine to prevent unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. This protection-deprotection strategy is widely used in peptide synthesis and organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-butyl-L-Cys: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-(S)-butyl-L-Cys: Uses the carbobenzoxy (Cbz) group for protection.
Ac-(S)-butyl-L-Cys: Uses the acetyl (Ac) group for protection
Uniqueness
Boc-(S)-butyl-L-Cys is unique due to the stability and ease of removal of the Boc group. The tert-butyloxycarbonyl group provides robust protection under a wide range of conditions and can be easily removed using mild acidic conditions. This makes this compound a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C12H23NO4S |
|---|---|
Molecular Weight |
277.38 g/mol |
IUPAC Name |
(2R)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
QKKXUPOTWZRRLS-VIFPVBQESA-N |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)


![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)

![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
